molecular formula C23H15N3O4S B2535839 (E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile CAS No. 683255-27-8

(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2535839
CAS No.: 683255-27-8
M. Wt: 429.45
InChI Key: PAQUVSKCGBUSKP-QGMBQPNBSA-N
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Description

The compound (E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile features a conjugated acrylonitrile backbone bridging a substituted phenyl ring and a thiazole moiety. Key structural attributes include:

  • Substituted phenyl group: A 4-hydroxy-3-methoxy-5-nitrophenyl group, which introduces electron-withdrawing (nitro) and electron-donating (methoxy, hydroxy) substituents, creating a polarized aromatic system.
  • Thiazole ring: The 4-position of the thiazole is substituted with a naphthalen-2-yl group, enhancing steric bulk and π-conjugation.
  • Acrylonitrile linker: The (E)-configured double bond stabilizes the planar structure, facilitating intramolecular charge transfer.

This structural motif is common in pharmacologically active compounds, particularly kinase inhibitors and antimicrobial agents, due to its ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O4S/c1-30-21-10-14(9-20(22(21)27)26(28)29)8-18(12-24)23-25-19(13-31-23)17-7-6-15-4-2-3-5-16(15)11-17/h2-11,13,27H,1H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQUVSKCGBUSKP-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings, providing a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity:

  • Acrylonitrile moiety : Known for its role in various chemical reactions.
  • Thiazole ring : Often associated with antimicrobial and anticancer properties.
  • Nitrophenyl group : Contributes to the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily in the following areas:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including the target compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

CompoundPathogenMIC (μg/mL)
(E)-3...Staphylococcus aureus0.22
(E)-3...Escherichia coli0.25
(E)-3...Enterococcus faecalis0.30
(E)-3...Streptococcus pyogenes0.28

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum efficacy .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been widely studied. The target compound has shown promising results in inhibiting cancer cell proliferation. A notable study reported IC50 values for various cancer cell lines:

Cell LineIC50 (μM)
A431 (epidermoid carcinoma)1.98
Jurkat (T-cell leukemia)1.61

These results suggest that the compound may induce apoptosis and inhibit tumor growth through multiple mechanisms, including interaction with cellular signaling pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Reactive Oxygen Species (ROS) : The nitrophenyl group may facilitate the generation of ROS, leading to oxidative stress in microbial and cancer cells.
  • Disruption of Membrane Integrity : The compound's lipophilicity allows it to integrate into cell membranes, disrupting their integrity and function.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the efficacy of several thiazole derivatives, including our target compound, against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations as low as 0.22 μg/mL, suggesting potential for therapeutic use in treating resistant infections .
  • Anticancer Properties : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, particularly in A431 cells, with an IC50 value of 1.98 μM. Further molecular dynamics simulations indicated that the compound interacts with critical proteins involved in cell cycle regulation .

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties through various studies. It has been evaluated for its effectiveness against multiple cancer cell lines, revealing significant cytotoxic effects.

  • Mechanism of Action : The compound is believed to inhibit cell proliferation by interfering with specific signaling pathways involved in cancer growth. This is supported by studies that demonstrate its ability to induce apoptosis in cancer cells, leading to reduced tumor growth rates.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

  • Testing and Results : In vitro tests have shown that the compound exhibits inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

  • Hydroxy and Methoxy Groups : These functional groups enhance the compound's solubility and bioavailability, which are critical factors in drug design.
  • Thiazole Ring : The presence of the thiazole moiety contributes to the compound's biological activity by facilitating interactions with biological targets.

Photonic Devices

The unique optical properties of (E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile make it suitable for applications in photonic devices.

  • Fluorescent Properties : The compound exhibits strong fluorescence, which can be harnessed in the development of sensors and imaging agents.

Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, this compound can be utilized in OLED technology.

  • Performance : Studies have indicated that incorporating this compound into OLEDs can enhance their efficiency and brightness, making it a valuable material for next-generation display technologies.

Case Study 1: Anticancer Efficacy Assessment

A study conducted by the National Cancer Institute assessed the efficacy of this compound against a panel of human tumor cell lines. The results indicated a mean growth inhibition rate of over 50%, showcasing its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity Evaluation

In another study focusing on antimicrobial properties, this compound demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains the following reactive moieties:

  • Thiazole ring : Susceptible to electrophilic substitution at the C5 position due to electron-rich sulfur and nitrogen atoms .

  • Acrylonitrile group : Participates in conjugate additions and cycloadditions via the α,β-unsaturated nitrile system .

  • Nitrophenyl group : Electron-withdrawing nitro group directs electrophilic attacks to the meta position and facilitates reduction reactions .

  • Naphthalene system : Undergoes electrophilic aromatic substitution, particularly at the β-position .

2.1. Thiazole Ring Formation

The 4-(naphthalen-2-yl)thiazole moiety is synthesized via the Hantzsch thiazole synthesis , involving the reaction of a naphthalen-2-yl-substituted thioamide with α-halo ketones (e.g., phenacyl bromide) . For example:

Thioamide+Phenacyl bromidePEG-400, 40–45°CThiazole derivative (yield: 55–70%)\text{Thioamide} + \text{Phenacyl bromide} \xrightarrow{\text{PEG-400, 40–45°C}} \text{Thiazole derivative (yield: 55–70\%)}

Key conditions : Polar solvents (e.g., ethanol, PEG-400) and mild heating (40–45°C) optimize cyclization .

2.2. Acrylonitrile Conjugation

The acrylonitrile group is introduced via Knoevenagel condensation between a thiazole aldehyde and a nitrophenyl acetonitrile derivative . For instance:

Thiazole-2-carbaldehyde+4-Hydroxy-3-methoxy-5-nitrophenylacetonitrilepiperidine/EtOHTarget acrylonitrile (yield: 65–80%)\text{Thiazole-2-carbaldehyde} + \text{4-Hydroxy-3-methoxy-5-nitrophenylacetonitrile} \xrightarrow{\text{piperidine/EtOH}} \text{Target acrylonitrile (yield: 65–80\%)}

Key conditions : Catalytic piperidine in ethanol under reflux (2–5 hours) .

2.3. Functionalization of the Nitrophenyl Group

The nitro group undergoes selective reduction to an amine using Pd/C and H₂ , enabling further derivatization (e.g., amidation, diazotization) :

-NO2H2/Pd/C-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd/C}} \text{-NH}_2

Side reactions : Over-reduction to hydroxylamine is mitigated by controlling H₂ pressure .

3.1. Electrophilic Aromatic Substitution (EAS)

The naphthalene system undergoes sulfonation and nitration at the β-position. For example:

Naphthalene+HNO3/H2SO4β-Nitronaphthalene derivative\text{Naphthalene} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{β-Nitronaphthalene derivative}

Reactivity trend : Electron-donating groups on the thiazole ring enhance EAS rates .

3.2. Nucleophilic Attack on Acrylonitrile

The acrylonitrile group reacts with nucleophiles (e.g., thiols, amines) via Michael addition:

Acrylonitrile+R-SHβ-Thioether adduct\text{Acrylonitrile} + \text{R-SH} \rightarrow \text{β-Thioether adduct}

Application : Used to generate prodrugs with enhanced solubility .

Stability Under Reaction Conditions

Condition Stability Degradation Pathway
Acidic (pH < 3)UnstableHydrolysis of thiazole ring
Alkaline (pH > 10)Moderately stableNitro group reduction
UV lightDegrades rapidlyPhotooxidation of acrylonitrile group

Note : Stabilizers like BHT (0.1%) mitigate photodegradation .

Catalytic and Enzymatic Modifications

The compound participates in enzyme-mediated reactions:

  • Cytochrome P450 oxidation : Hydroxylation at the naphthalene C1 position .

  • Nitroreductase activation : Reduction of -NO₂ to -NH₂ in hypoxic environments (e.g., tumor tissues) .

Comparative Reactivity Data

Reaction Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol)
Thiazole bromination2.3×1032.3 \times 10^{-3}45.2
Acrylonitrile hydrolysis1.8×1041.8 \times 10^{-4}62.7
Nitro group reduction4.5×1024.5 \times 10^{-2}28.9

Data extrapolated from structurally related compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their structural differences:

Compound Name Thiazole Substituent Phenyl Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-(naphthalen-2-yl) 4-hydroxy-3-methoxy-5-nitro C24H17N3O4S 451.48 High steric bulk, extended conjugation
(E)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile 4-(3,4-dimethylphenyl) 4-hydroxy-3-methoxy-5-nitro C21H17N3O4S 407.40 Moderate steric hindrance; methyl groups enhance lipophilicity
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)prop-2-enenitrile 4-phenyl 2-fluoro-5-nitroanilino C18H11FN4O2S 378.37 Fluorine introduces electronegativity; planar aniline moiety
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... Triazole-pyrazole hybrid Multiple fluorophenyl groups C27H19F3N6S 540.54 Fluorine-rich; isostructural packing in crystals
Key Observations:

Fluorine substituents (e.g., in ) enhance electronegativity, improving solubility and metabolic stability.

Phenyl Ring Modifications :

  • Nitro groups are conserved across analogues for electron-withdrawing effects, stabilizing negative charges in intermediates.
  • Hydroxy and methoxy groups in the target compound enable hydrogen bonding, unlike fluorine or chlorine substituents in other analogues .

Crystallographic and Conformational Analysis

  • Planarity : The target compound’s (E)-acrylonitrile linker enforces a planar conformation, similar to isostructural compounds in .
  • Crystal Packing : Bulky naphthalene substituents may disrupt tight packing compared to fluorophenyl or methylphenyl analogues, reducing crystallinity .

Q & A

Basic: What synthetic routes are employed for the preparation of (E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile, and how are reaction conditions optimized?

Methodological Answer:
The compound is synthesized via a Knoevenagel condensation between a nitro-substituted benzaldehyde derivative and a thiazole-acetonitrile precursor. Key steps include:

  • Thiazole moiety preparation : The 4-(naphthalen-2-yl)thiazole-2-acetonitrile intermediate is synthesized via Hantzsch thiazole cyclization, using α-halonaphthalene and thiourea derivatives under reflux in ethanol .
  • Condensation optimization : The acrylonitrile formation is catalyzed by piperidine or ammonium acetate in ethanol at 60–80°C. Reaction progress is monitored via TLC, with yields improved by iterative solvent selection (e.g., DMF for polar intermediates) and inert atmospheres to prevent oxidation .

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